molecular formula C11H9NO2 B13860367 (1H-Indol-3-yl)propanedial CAS No. 51076-66-5

(1H-Indol-3-yl)propanedial

Cat. No.: B13860367
CAS No.: 51076-66-5
M. Wt: 187.19 g/mol
InChI Key: RKQLTEBFGZNQJX-UHFFFAOYSA-N
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Description

(1H-Indol-3-yl)propanedial is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The structure of this compound consists of an indole ring attached to a propanedial group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-3-yl)propanedial typically involves the reaction of indole derivatives with aldehydes under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . This reaction yields the desired indole derivative, which can then be further modified to obtain this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (1H-Indol-3-yl)propanedial undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indole-3-carboxylic acid, while reduction can produce indole-3-propanol .

Comparison with Similar Compounds

Uniqueness: (1H-Indol-3-yl)propanedial is unique due to its dual aldehyde functionality, which allows for diverse chemical modifications and applications. Its structure provides a versatile platform for the synthesis of various biologically active compounds .

Properties

CAS No.

51076-66-5

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-(1H-indol-3-yl)propanedial

InChI

InChI=1S/C11H9NO2/c13-6-8(7-14)10-5-12-11-4-2-1-3-9(10)11/h1-8,12H

InChI Key

RKQLTEBFGZNQJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C=O)C=O

Origin of Product

United States

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